Technical Guide: 1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole
Technical Guide: 1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole
This guide provides an in-depth technical analysis of 1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole , a critical organosilane intermediate used in the synthesis of pharmaceutical scaffolds.[1]
| Compound Attribute | Technical Detail |
| CAS Number | 1201657-09-1 |
| IUPAC Name | 1-Methyl-4-[2-(trimethylsilyl)ethynyl]-1H-pyrazole |
| Molecular Formula | C₉H₁₄N₂Si |
| Molecular Weight | 178.31 g/mol |
| Structure | Pyrazole heterocycle, N1-methylated, C4-TMS-alkyne substituted |
| Key Functionality | Masked terminal alkyne (Click Chemistry precursor) |
Core Chemical Identity & Strategic Value
1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole serves as a stabilized, "masked" equivalent of 4-ethynyl-1-methyl-1H-pyrazole .[1] In medicinal chemistry, the 1-methylpyrazole motif is a privileged pharmacophore, frequently functioning as a bioisostere for phenyl or pyridine rings to improve solubility and metabolic stability (e.g., in kinase inhibitors like Crizotinib or JAK inhibitors).[1]
Why This Intermediate Matters:
-
Protection Strategy: The trimethylsilyl (TMS) group protects the acidic terminal alkyne proton (
).[1] This prevents unwanted oxidative homocoupling (Glaser coupling) or side reactions during multi-step synthesis.[1] -
Divergent Reactivity: It allows for controlled sequential functionalization. The pyrazole ring can be halogenated or lithiated at the C5 position while the alkyne remains protected.
-
"Click" Readiness: Upon deprotection, it yields a terminal alkyne ready for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), generating 1,4-disubstituted triazoles—critical linkers in fragment-based drug discovery (FBDD).[1]
Synthesis Protocol (Self-Validating System)
The most robust route to this compound is the Sonogashira Cross-Coupling of 4-iodo-1-methylpyrazole with trimethylsilylacetylene (TMSA).[1]
Reagents & Conditions
-
Substrate: 4-Iodo-1-methyl-1H-pyrazole (CAS 39806-90-1).[1]
-
Alkyne Source: Trimethylsilylacetylene (1.2–1.5 equivalents).[1]
-
Catalyst System:
(3–5 mol%) and CuI (1–2 mol%).[1] -
Base/Solvent: Triethylamine (
) or Diisopropylamine usually mixed with THF or DMF.[1] -
Atmosphere: Strictly inert (Argon/Nitrogen) to prevent Pd oxidation and homocoupling.[1]
Step-by-Step Protocol
-
Inert Setup: Flame-dry a Schlenk flask and cycle with Argon (
). -
Solvation: Dissolve 4-iodo-1-methylpyrazole (1.0 eq) in anhydrous THF (0.2 M concentration).
-
Catalyst Addition: Add
and CuI. The solution typically turns yellow/brown. -
Reagent Addition: Add degassed
(3.0 eq) followed by dropwise addition of Trimethylsilylacetylene (1.2 eq). -
Reaction: Stir at room temperature for 1 hour, then heat to 50°C if conversion is slow (monitor by TLC/LC-MS).
-
Checkpoint: The formation of a precipitate (
) indicates reaction progress.[1]
-
-
Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate the filtrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically a pale yellow oil or low-melting solid.
Mechanism & Pathway Visualization
Figure 1: Catalytic cycle for the synthesis of the target compound via Sonogashira coupling.
Reactivity & Applications
Once synthesized, CAS 1201657-09-1 is primarily used as a precursor.[1] The TMS group is a "mask" that must be removed to unleash the chemical potential of the alkyne.
A. Deprotection (Unmasking)
The cleavage of the C–Si bond is thermodynamically driven by the formation of a strong Si–F or Si–O bond.[1]
-
Method A (Mild):
in MeOH at RT.-
Pros: Mild, cheap, compatible with most functional groups.
-
Cons: Slower than fluoride methods.
-
-
Method B (Rapid): Tetrabutylammonium fluoride (TBAF) in THF.[1]
B. Click Chemistry (CuAAC)
The resulting 4-ethynyl-1-methylpyrazole reacts with organic azides to form 1,4-disubstituted 1,2,3-triazoles.[1] This is a standard tactic in fragment-based drug design to link the pyrazole "warhead" to a solubility-enhancing tail or a secondary binding motif.[1]
Workflow Diagram: From Precursor to Drug Scaffold
Figure 2: Divergent synthetic utility of the deprotected scaffold.
Quantitative Data Summary
| Property | Value/Condition | Note |
| Physical State | Pale yellow oil to low-melting solid | Depends on purity/crystallinity |
| Solubility | High: DCM, THF, EtOAc, DMSO | Low: Water, Hexanes |
| Stability | Stable at -20°C (Desiccated) | Moisture sensitive (slow protodesilylation) |
| TLC Retention ( | ~0.6 (Hexanes:EtOAc 3:[1][3]1) | Non-polar due to TMS group |
| NMR Diagnostic ( |
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye).[1]
-
Storage: Store under inert atmosphere at 2–8°C. The C–Si bond is robust but prolonged exposure to moisture or acidic silica gel can lead to premature cleavage of the TMS group.
-
Purification Note: Avoid using acidified silica gel during chromatography to prevent protodesilylation. Neutralize silica with 1%
if necessary.[1]
References
-
Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001).[1] Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. Fifth International Electronic Conference on Synthetic Organic Chemistry. [Link][1][4]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 580620, 1H-Pyrazole, 4-(trimethylsilyl)- (Related Structure). Retrieved January 29, 2026, from [Link][1]
